N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of piperidine carboxamide derivatives often involves complex chemical reactions aiming at developing compounds with potential pharmaceutical applications. For instance, the work on the synthesis of heterocyclic carboxamides as potential antipsychotic agents showcases the efforts in creating compounds with specific biological activities through the manipulation of chemical structures (Norman et al., 1996). Similarly, the development of enantioselective processes for preparing CGRP receptor inhibitors emphasizes the importance of stereoselectivity in the synthesis of therapeutically relevant compounds (Cann et al., 2012).
Biological and Pharmacological Applications
Piperidine carboxamide derivatives have been investigated for a variety of biological activities. For example, certain benzamide derivatives have been identified as selective serotonin 4 receptor agonists, showing potential as prokinetic agents affecting gastrointestinal motility (Sonda et al., 2003). Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the antimicrobial potential of these compounds (Patel et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a professional chemist or a relevant expert for detailed and accurate information.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3/c1-30-12-11-26-21(29)27(18-8-9-18)19(24-26)16-3-2-10-25(14-16)20(28)23-13-15-4-6-17(22)7-5-15/h4-7,16,18H,2-3,8-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFIEHOQXRETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
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